
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylbutanamide, commonly known as compound X, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer growth and inflammation. Compound X has also been shown to activate the Nrf2-ARE signaling pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, compound X has been shown to inhibit the activity of various enzymes and proteins involved in cancer growth, including topoisomerase IIα and β, cyclin-dependent kinase 4, and matrix metalloproteinase-2 and -9. In inflammation research, compound X has been shown to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In neurodegenerative disease research, compound X has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using compound X in lab experiments include its synthetic availability, high purity, and relatively low cost. However, the limitations of using compound X in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on compound X. These include investigating its potential applications in other fields of research, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of compound X and to identify its potential targets. Finally, the development of more efficient and effective synthesis methods for compound X could facilitate its use in various fields of research.
Synthesis Methods
Compound X is synthesized by reacting 4-bromo-N-(4-pyridinyl)butanamide with phthalic anhydride in the presence of potassium carbonate and acetonitrile. The reaction is carried out at a temperature of 80°C for 24 hours, resulting in the formation of compound X as a white crystalline solid.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, compound X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that compound X has anti-inflammatory properties and can reduce inflammation in various animal models. In neurodegenerative disease research, compound X has shown potential in protecting neurons from oxidative stress and improving cognitive function.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-12-7-9-18-10-8-12)6-3-11-20-16(22)13-4-1-2-5-14(13)17(20)23/h1-2,4-5,7-10H,3,6,11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZDDZZCHJLFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
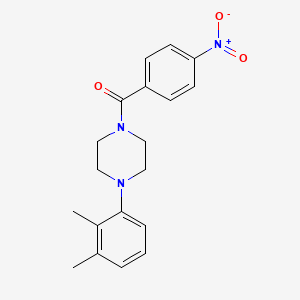

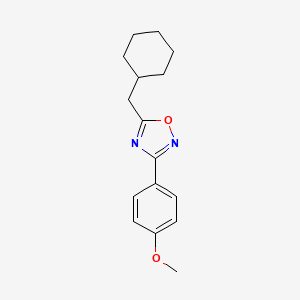
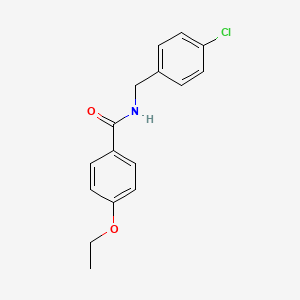
![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)
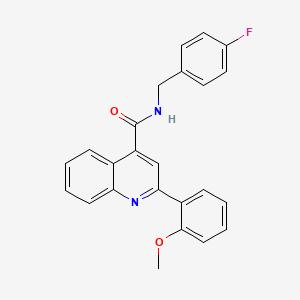
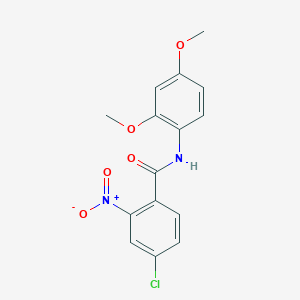
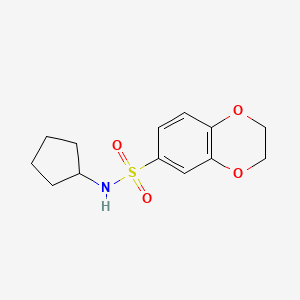

![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)